N-Decanoyl-L-histidine
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Overview
Description
N-Decanoyl-L-histidine is an amphiphilic compound derived from the amino acid histidine It consists of a histidine molecule conjugated to a decanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decanoyl-L-histidine typically involves the reaction of L-histidine with decanoyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in a mixture of water and tetrahydrofuran (THF) at low temperatures (0°C) to ensure controlled addition and reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-Decanoyl-L-histidine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One notable reaction is its catalytic activity in the hydrolysis of enantiomeric esters in the presence of cetyltrimethylammonium bromide micelles .
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions, often in the presence of micelles or surfactants.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield histidine and decanoic acid.
Scientific Research Applications
N-Decanoyl-L-histidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Decanoyl-L-histidine involves its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. In micellar systems, the carboxylate ion of this compound enhances the reactivity of the imidazole group through intramolecular hydrogen bonding . This interaction facilitates various catalytic processes, including the hydrolysis of enantiomeric esters.
Comparison with Similar Compounds
Similar Compounds
N-Acyl-L-histidines: Compounds with different acyl chains, such as N-dodecanoyl-L-histidine.
Histidine Derivatives: Other derivatives of histidine with varying functional groups.
Uniqueness
N-Decanoyl-L-histidine is unique due to its specific decanoic acid chain, which imparts distinct amphiphilic properties. This makes it particularly effective in forming micelles and acting as a catalyst in stereoselective reactions .
Properties
55258-10-1 | |
Molecular Formula |
C16H27N3O3 |
Molecular Weight |
309.40 g/mol |
IUPAC Name |
(2S)-2-(decanoylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C16H27N3O3/c1-2-3-4-5-6-7-8-9-15(20)19-14(16(21)22)10-13-11-17-12-18-13/h11-12,14H,2-10H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t14-/m0/s1 |
InChI Key |
BKVABDKAKQZLJF-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |
Origin of Product |
United States |
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